4-((Oxetan-3-ylamino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Oxetan-3-ylamino)methyl)benzonitrile is an organic compound with the chemical formula C₁₁H₁₂N₂O It is a white crystalline solid and is known for its unique structure, which includes an oxetane ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Oxetan-3-ylamino)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with oxetan-3-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Oxetan-3-ylamino)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the benzonitrile moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include oxetane derivatives, amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Oxetan-3-ylamino)methyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((Oxetan-3-ylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring and benzonitrile moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Oxetan-3-ylamino)methyl]benzonitrile
- 2-[(Oxetan-3-ylamino)methyl]benzonitrile
- 4-[(Oxetan-2-ylamino)methyl]benzonitrile
Uniqueness
4-((Oxetan-3-ylamino)methyl)benzonitrile is unique due to the position of the oxetane ring and the benzonitrile moiety This specific arrangement imparts distinct chemical and physical properties, making it different from other similar compounds
Properties
IUPAC Name |
4-[(oxetan-3-ylamino)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-5-9-1-3-10(4-2-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIJJRRBQJJGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.